![molecular formula C7H5BrN2 B040293 6-Bromoimidazo[1,2-a]pyridine CAS No. 6188-23-4](/img/structure/B40293.png)
6-Bromoimidazo[1,2-a]pyridine
Overview
Description
6-Bromoimidazo[1,2-a]pyridine is a chemical compound used in organic syntheses and as pharmaceutical intermediates . It is a pale yellow crystalline powder with a molecular formula of C7H5BrN2 .
Synthesis Analysis
The synthesis of 6-Bromoimidazo[1,2-a]pyridine involves several steps. For instance, 1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate was synthesized in 5 steps from 6-bromoimidazo[1,2-a]pyridine using [2-14C] cyanoacetamide as the source of the radiolabel .Molecular Structure Analysis
The molecular structure of 6-Bromoimidazo[1,2-a]pyridine is represented by the SMILES notation BrC1=CN2C=CN=C2C=C1 .Chemical Reactions Analysis
6-Bromoimidazo[1,2-a]pyridine is used in various chemical reactions. For instance, it has been used in the synthesis of new imidazo[1,2-a]pyridines carrying biologically active hydrazone functionality .Physical And Chemical Properties Analysis
6-Bromoimidazo[1,2-a]pyridine is a pale yellow crystalline powder . It has a melting point of 76.0-82.0°C .Scientific Research Applications
Organic Syntheses
“6-Bromoimidazo[1,2-a]pyridine” is used in organic syntheses . It serves as a building block in the synthesis of various complex organic compounds .
Pharmaceutical Intermediates
This compound is also used as pharmaceutical intermediates . It plays a crucial role in the production of various pharmaceutical drugs .
Lactam Introduction
The best results were obtained with lactams that could be introduced on the "6-bromoimidazo[1,2-a]pyridine" . This suggests its potential use in the synthesis of lactam-based compounds .
Synthesis of Radiolabeled Compounds
“6-Bromoimidazo[1,2-a]pyridine” is used in the synthesis of radiolabeled compounds . For example, “1,2-dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile hydrochloride monohydrate 6” was synthesized from “6-bromoimidazo[1,2-a]pyridine” using “[2-14C] cyanoacetamide” as the source of the radiolabel .
Anticancer Agents
Imidazo[1,2-a]pyridine derivatives, including “6-Bromoimidazo[1,2-a]pyridine”, have been evaluated as potential anticancer agents . For instance, some derivatives have shown significant antiproliferative potential against breast cancer cells .
Optoelectronic Devices
Imidazo[1,2-a]pyridine derivatives are used in optoelectronic devices . Their luminescent properties make them suitable for use in these applications .
Sensors
These compounds are also used in the development of sensors . Their unique chemical and physical properties contribute to their utility in this field .
Confocal Microscopy and Imaging
Imidazo[1,2-a]pyridine derivatives serve as emitters for confocal microscopy and imaging . Their luminescent properties make them ideal for these applications .
Mechanism of Action
Target of Action
The primary target of 6-Bromoimidazo[1,2-a]pyridine is the respiratory system . This compound is considered hazardous and can cause specific target organ toxicity upon single exposure .
Mode of Action
It’s known that the compound has a significant interaction with its targets, leading to changes in the respiratory system . In the FTIR spectrum of the compound, new peaks have appeared corresponding to hydrazidic NH and NH2 groups , suggesting a possible interaction at these sites.
Biochemical Pathways
The best results were obtained with lactams that could be introduced on the 6-bromoimidazo[1,2-a]pyridine .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which may influence its bioavailability and distribution in the body.
Result of Action
Exposure to the compound can lead to skin corrosion/irritation and serious eye damage/eye irritation . It’s also known to cause specific target organ toxicity, particularly in the respiratory system .
Action Environment
The action, efficacy, and stability of 6-Bromoimidazo[1,2-a]pyridine can be influenced by various environmental factors. For instance, the compound is incompatible with strong oxidizing agents . It’s also recommended to avoid dust formation and ensure adequate ventilation when handling the compound . These factors can significantly impact the compound’s action and overall effectiveness.
Safety and Hazards
properties
IUPAC Name |
6-bromoimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPMFQUOGYGTAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383767 | |
Record name | 6-Bromoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromoimidazo[1,2-a]pyridine | |
CAS RN |
6188-23-4 | |
Record name | 6-Bromoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80383767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromoimidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 6-Bromoimidazo[1,2-a]pyridine in medicinal chemistry?
A1: 6-Bromoimidazo[1,2-a]pyridine serves as a versatile building block in synthesizing diverse bioactive compounds. Its reactivity allows for modifications at the bromine atom and the imidazo[1,2-a]pyridine core. Researchers have explored its derivatives for potential anticonvulsant [, ], anti-cancer [], and anti-tuberculosis [] activities.
Q2: How is 6-Bromoimidazo[1,2-a]pyridine typically utilized in organic synthesis?
A2: The bromine atom in 6-Bromoimidazo[1,2-a]pyridine makes it amenable to various palladium-catalyzed coupling reactions, such as the Suzuki–Miyaura reaction. This reaction enables the introduction of diverse boronic acid or ester partners, expanding the structural diversity accessible from this scaffold. For instance, researchers successfully synthesized ethyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-2-carboxylate via a regioselective borylation reaction using 6-Bromoimidazo[1,2-a]pyridine as the starting material [].
Q3: Can you provide an example of how structural modifications on the 6-Bromoimidazo[1,2-a]pyridine scaffold influence its biological activity?
A3: Studies have shown that introducing various amine substituents to the carboxylic acid group of 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid can significantly impact the resulting compounds' anti-tuberculosis and anti-cancer activities []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the biological profiles of 6-Bromoimidazo[1,2-a]pyridine derivatives.
Q4: Are there any computational studies on 6-Bromoimidazo[1,2-a]pyridine and its derivatives?
A4: Yes, researchers have employed computational methods to investigate the electronic properties, molecular interactions, and potential biological activities of 6-Bromoimidazo[1,2-a]pyridine derivatives. For example, a study explored the electronic excitation properties of Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate in various solvents using computational techniques [].
Q5: What is known about the crystal structure of 6-Bromoimidazo[1,2-a]pyridine derivatives?
A5: Crystallographic studies on Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate revealed the presence of two independent molecules within the asymmetric unit, stabilized by hydrogen bonding interactions []. This information provides valuable insights into the three-dimensional arrangement and intermolecular forces influencing the properties of these compounds.
Q6: Have there been any reports on the synthesis of radiolabeled 6-Bromoimidazo[1,2-a]pyridine derivatives?
A6: Researchers successfully synthesized a 14C-labeled analog of the cardiotonic agent loprinone, utilizing 6-Bromoimidazo[1,2-a]pyridine as a key starting material []. This radiolabeled compound could prove valuable in pharmacokinetic and metabolic studies, aiding in understanding the drug's behavior within biological systems.
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